
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate is an organic compound with the molecular formula C17H15IO3. It is a derivative of benzoic acid and features an iodine atom, a phenylallyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate typically involves the following steps:
Esterification: The carboxylic acid group of the benzoic acid derivative is converted to a methyl ester using methanol and an acid catalyst.
Allylation: The phenylallyl group is introduced via a nucleophilic substitution reaction, where the phenylallyl halide reacts with the hydroxy group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
Oxidation and Reduction: The phenylallyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenylallyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylallyl group.
Reduction: Reduced derivatives of the phenylallyl group.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylallyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-iodo-4-methoxybenzoate
- Methyl 4-iodo-3-methylbenzoate
- Methyl 2-hydroxy-4-iodobenzoate
Uniqueness
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate is unique due to the presence of the phenylallyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H15IO3 |
|---|---|
Poids moléculaire |
394.20 g/mol |
Nom IUPAC |
methyl 3-iodo-4-(2-phenylprop-2-enoxy)benzoate |
InChI |
InChI=1S/C17H15IO3/c1-12(13-6-4-3-5-7-13)11-21-16-9-8-14(10-15(16)18)17(19)20-2/h3-10H,1,11H2,2H3 |
Clé InChI |
MSSVPPHXJXPDAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)OCC(=C)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


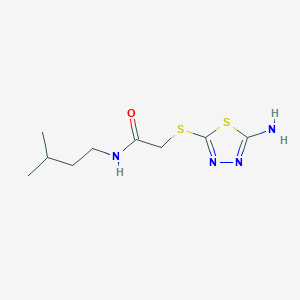
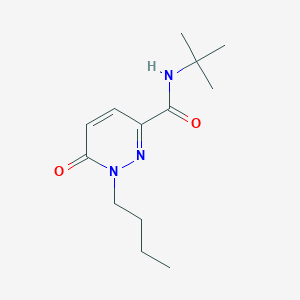
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)

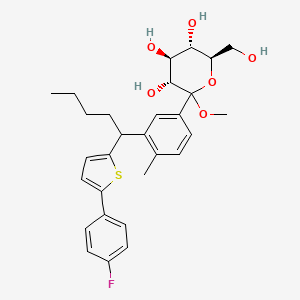
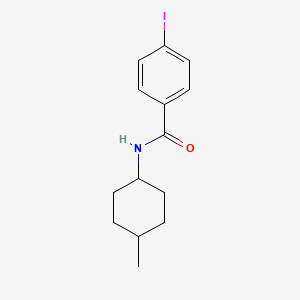
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
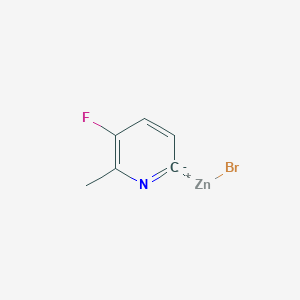

![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
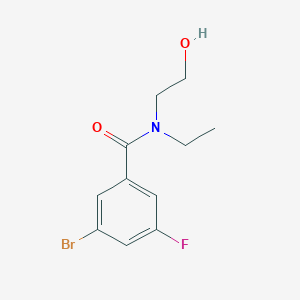

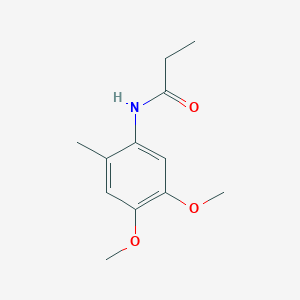
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
